Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
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Description
The compound contains several functional groups, including an ester group (COOEt), a cyanide group (CN), an amine group (NH2), and a thiophene ring. It also contains a phenyl ring with bromo, hydroxy, and methoxy substituents .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The Z-configuration mentioned in the name refers to the relative positions of the highest-priority groups on each carbon of the double bond .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the ester group could undergo hydrolysis, the amine group could participate in condensation reactions, and the phenyl ring could undergo further electrophilic aromatic substitution .Scientific Research Applications
Antitumor Agents
A study focused on the design, synthesis, and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives, including compounds with similar functionalities, demonstrated promising antiproliferative activity against a wide panel of cancer cell lines. These compounds were found to inhibit tubulin assembly and induce apoptosis through the intrinsic mitochondrial pathway, highlighting their potential as novel antitumor agents (Romagnoli et al., 2014).
Antimicrobial and Antioxidant Studies
Another research conducted synthesis and evaluation of various thiophene derivatives for their antimicrobial and antioxidant activities. Compounds showing significant activity were considered for further investigation, indicating the potential of these derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Drug Resistance Overcoming
Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues demonstrated the ability to mitigate drug resistance in leukemia cells, synergizing with various cancer therapies. Such studies underscore the importance of developing new compounds that can overcome drug resistance in cancer treatments (Das et al., 2009).
Molecular Interaction Studies
In the field of crystal engineering, studies on ethyl cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates explored nonhydrogen bonding interactions like N⋯π and O⋯π, which play a significant role in crystal packing. These findings are crucial for understanding molecular interactions and designing materials with specific properties (Zhang et al., 2011).
Properties
IUPAC Name |
ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O5S/c1-5-28-20(26)16-10(2)11(3)29-19(16)23-18(25)13(9-22)6-12-7-14(21)17(24)15(8-12)27-4/h6-8,24H,5H2,1-4H3,(H,23,25)/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWZVJKVOXYXIT-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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